
Tallimustine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tallimustine hydrochloride is a DNA minor groove-binding alkylating agent derived from the antibiotic distamycin A. It belongs to the nitrosourea class of alkylating agents, which are characterized by their ability to crosslink DNA, thereby inhibiting replication and transcription . Tallimustine’s structure incorporates a distamycin-like moiety linked to a chloroethylnitrosourea group, enabling it to bind selectively to AT-rich regions of DNA in the minor groove and deliver cytotoxic alkylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 272844 involves several key steps, including the formation of the core structure and the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the Core Structure: This step often involves the use of cyclization reactions to form the core ring structure of the compound.
Functional Group Introduction: Specific functional groups are introduced through various chemical reactions, such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial Production Methods
Industrial production of SB 272844 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
SB 272844 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SB 272844 may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Scientific Research Applications
Chemistry: In chemical research, SB 272844 serves as a valuable tool for studying the role of CXCR2 in various biological processes.
Biology: The compound is used to investigate the mechanisms of chemokine signaling and its impact on immune cell recruitment and function.
Industry: In the pharmaceutical industry, SB 272844 is explored as a lead compound for developing new anti-inflammatory and anticancer drugs.
Mechanism of Action
SB 272844 exerts its effects by selectively binding to the CXCR2 receptor, thereby blocking the interaction between the receptor and its ligands, such as interleukin-8 and growth-related oncogene-alpha . This inhibition prevents the activation of downstream signaling pathways that lead to the recruitment and activation of neutrophils and other immune cells. By blocking these pathways, SB 272844 can reduce inflammation and potentially inhibit tumor growth.
Comparison with Similar Compounds
Brostallicin (PNU-166196)
Brostallicin, another distamycin-derived minor groove binder, shares structural similarities with tallimustine but exhibits distinct mechanistic advantages. Key findings:
- Cytotoxicity in MMR-deficient cells : Tallimustine shows 3-fold lower cytotoxicity in MLH1-deficient HCT116 cells compared to proficient cells, whereas brostallicin maintains comparable activity .
Distamycin A
Distamycin A, the parent compound of tallimustine, lacks alkylating functionality. Both inhibit transcription factor TBP (TATA-binding protein) binding to DNA, but only tallimustine induces irreversible DNA damage via alkylation. Distamycin A serves as a scaffold for designing hybrid agents like FCE 24517 (see below) .
FCE 24517
This distamycin derivative incorporates a bis-chloroethylamino group. Unlike tallimustine, FCE 24517 alkylates adenine residues at the N-3 position in the minor groove rather than guanine N-7, avoiding cross-resistance with nitrogen mustard-resistant cell lines (e.g., L1210/PAM). Its activity is independent of MMR status .
Carmustine (BCNU)
A classical nitrosourea alkylator, carmustine lacks sequence-specific DNA binding. It indiscriminately alkylates guanine at O⁶ and N⁷ positions, leading to broader toxicity and MMR-dependent resistance, similar to tallimustine. However, carmustine’s non-targeted mechanism results in higher systemic toxicity .
Cinnamoyl/Benzoyl Nitrogen Mustard Derivatives
Structural analogs of tallimustine, such as cinnamoyl nitrogen mustards, modify the amidino moiety to enhance DNA binding and cytotoxicity. For example:
- Compound 12a (Baraldi et al., 2004) : Exhibits 10-fold higher potency than tallimustine in leukemia cell lines due to improved DNA affinity .
- Benzoyl derivatives : Show activity against cisplatin-resistant ovarian cancer cells, overcoming platinum-based resistance mechanisms .
Comparative Data Table
Research Findings and Clinical Implications
- MMR Deficiency : Tallimustine’s reliance on functional MMR limits its use in tumors with MLH1 or MSH2 mutations, whereas brostallicin and FCE 24517 are promising alternatives .
- Structural Optimization: Modifications to tallimustine’s amidino group (e.g., cinnamoyl derivatives) enhance DNA binding and bypass resistance, supporting further preclinical development .
- Transcription Inhibition : Both tallimustine and distamycin A disrupt TBP-DNA interactions, suggesting a dual mechanism combining alkylation and transcriptional suppression .
Biological Activity
Tallimustine hydrochloride, a derivative of distamycin A, is an alkylating agent that has attracted attention for its unique mechanism of action as a DNA minor groove binder. This article delves into its biological activity, focusing on its interaction with DNA, therapeutic efficacy, and clinical studies.
Tallimustine functions primarily as a DNA alkylating agent . It preferentially binds to the minor groove of DNA, specifically targeting AT-rich sequences. This interaction leads to highly sequence-specific alkylation, particularly at the N7 position of guanines within these sequences. The binding mechanism involves:
- Non-covalent interactions : Tallimustine binds to DNA without forming covalent bonds initially, which allows it to alter the DNA structure and facilitate subsequent alkylation by other tallimustine molecules.
- Induction of apoptosis : By damaging DNA, tallimustine activates cellular pathways that lead to apoptosis, particularly through the activation of p53 and downstream effectors like p21 and BAX in cancer cells .
Preclinical Studies
Preclinical studies have demonstrated significant anti-tumor effects in various cancer models:
- Colorectal Cancer : In a phase II study involving patients with advanced colorectal cancer, tallimustine was administered at a dose of 900 µg/m² every four weeks. While no objective responses were observed in 14 evaluable patients, the study highlighted its potential due to selective neutropenia as a side effect .
- Leukemia Models : In severe combined immunodeficient (SCID) mice, tallimustine showed effective anti-leukemic activity against adult myelogenous leukemia (AML), leading to complete remissions in some cases .
Clinical Trials
The clinical evaluation of tallimustine has been limited but noteworthy:
- Phase I Trials : Initial trials indicated that tallimustine could be administered safely at doses starting from 300 µg/m²/day over three days every three to four weeks. The most common side effects included neutropenia and thrombocytopenia .
- Efficacy in Other Cancers : Although some trials showed limited success in lung cancer patients, the overall findings suggest that tallimustine may be more effective when combined with other therapies or used in specific patient populations .
Comparative Studies
Comparative studies with other compounds have provided insights into the relative efficacy of tallimustine:
Compound | Mechanism of Action | Efficacy in Cancer Models | Notable Side Effects |
---|---|---|---|
Tallimustine | DNA minor groove binder | Effective in AML and colorectal cancer | Neutropenia, thrombocytopenia |
PNU 151807 | Non-covalent binding; inhibits CDK | Superior cytotoxicity in vitro | Not specified |
Brostallicin | Similar binding but different mechanism | Broader spectrum of activity | Nausea, vomiting |
Q & A
Q. Basic: What are the key synthetic steps for Tallimustine hydrochloride, and how can researchers optimize yield and purity?
This compound is synthesized via a multi-step process:
Intermediate formation : Reacting a precursor with excess hydrogen chloride to form chloroacetylamide .
Reduction : Using lithium aluminum hydride (LiAlH₄) in ethanol to reduce the intermediate, controlling reaction temperature to minimize side products .
Amino protection : Adding phthalimide to protect functional groups during subsequent reactions .
Optimization strategies :
- Monitor reaction progress via TLC or HPLC to identify incomplete steps.
- Purify intermediates via column chromatography or recrystallization to enhance purity.
- Adjust stoichiometry of reducing agents to improve yield.
Q. Basic: What experimental approaches are used to study Tallimustine’s mechanism of action in inhibiting transcription?
- Electrophoretic Mobility Shift Assay (EMSA) : To assess inhibition of TBP (TATA-binding protein)-DNA binding .
- Footprinting assays : Map DNA regions protected by Tallimustine, indicating binding specificity .
- Basal transcription assays : Use in vitro transcription systems (e.g., HeLa cell extracts) to quantify RNA synthesis suppression .
Q. Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?
Conflicting IC₅₀ values may arise from:
- Cell line variability : Test Tallimustine on isogenic cell lines to control genetic background.
- Assay conditions : Standardize parameters (e.g., incubation time, serum concentration) per ’s reproducibility guidelines .
- Data normalization : Use internal controls (e.g., ATP quantification) to mitigate plate-to-plate variability.
Statistical analysis : Apply ANOVA with post-hoc tests to identify outlier datasets .
Q. Advanced: What in silico strategies validate Tallimustine’s interaction with DNA minor grooves?
- Molecular docking : Use AutoDock Vina to model binding to AT-rich DNA sequences; validate with free energy calculations (e.g., MM-GBSA) .
- MD simulations : Run 100-ns simulations in AMBER to assess stability of drug-DNA complexes .
- Pharmacophore mapping : Compare Tallimustine’s features (e.g., curvature, hydrogen bond donors) to known minor-groove binders .
Q. Basic: How should researchers validate analytical methods for Tallimustine purity assessment?
- HPLC validation : Follow ICH Q2(R1) guidelines for specificity, linearity (R² ≥ 0.998), and precision (%RSD < 2%) .
- Spectrophotometric assays : Use ion-pair complexes (e.g., with bromothymol blue) and validate via spike-recovery tests (95–105% recovery) .
- Reference standards : Source certified Tallimustine HCl from accredited providers (e.g., MedChemExpress) .
Q. Advanced: What experimental designs minimize toxicity artifacts in Tallimustine’s in vivo studies?
- Dose-ranging studies : Start at 1/10th the murine LD₅₀ (determined via acute toxicity assays) .
- Toxicokinetic profiling : Collect plasma at 0, 1, 6, 24h post-administration to monitor Cmax and clearance .
- Control groups : Include vehicle and positive controls (e.g., cisplatin) to distinguish drug-specific effects .
Q. Basic: How to design a cytotoxicity assay for Tallimustine in leukemia cell lines?
- Cell culture : Maintain K562 or HL-60 cells in RPMI-1640 + 10% FBS; passage ≤ 20 times .
- MTT assay : Seed 5×10³ cells/well; incubate with Tallimustine (1–100 µM) for 48h. Measure absorbance at 570 nm .
- Data analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
Q. Advanced: How to assess Tallimustine’s synergy with other antineoplastic agents?
- Combinatorial screening : Use a checkerboard assay with serial dilutions of Tallimustine and cisplatin .
- Synergy quantification : Apply the Chou-Talalay method to compute combination indices (CI < 1 indicates synergy) .
- Mechanistic validation : Perform RNA-seq to identify pathway overlaps (e.g., DNA repair inhibition) .
Q. Basic: What are the best practices for reporting Tallimustine’s experimental data in publications?
- Reproducibility : Detail solvent, temperature, and equipment models per .
- Data inclusion : Limit main text to 5 key compounds; place additional data in supplementary materials .
- Figures : Avoid overcrowding chemical structures; use color schemes for clarity .
Q. Advanced: How to address batch-to-batch variability in Tallimustine’s preclinical efficacy?
Properties
CAS No. |
118438-45-2 |
---|---|
Molecular Formula |
C32H39Cl3N10O4 |
Molecular Weight |
734.1 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H38Cl2N10O4.ClH/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34;/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47);1H |
InChI Key |
BLSOATWWAGIRGE-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Synonyms |
FCE 24517 FCE-24517 N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin tallimustine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.